molecular formula C18H15ClN6O B12152281 7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B12152281
M. Wt: 366.8 g/mol
InChI Key: XODCTMQXVYWWLG-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another approach involves the use of dicationic molten salts as catalysts, which also provides high yields under solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-mediated synthesis and dicationic molten salts suggests that scalable and environmentally friendly methods could be developed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group.

    Reduction: Reduction reactions can occur at the pyrimidine ring.

    Substitution: Substitution reactions are common, especially at the chlorophenyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Halogenation and nitration reactions often use reagents like chlorine gas and nitric acid.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the inhibition of CDK2/cyclin A2, which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as a therapeutic agent.

Properties

Molecular Formula

C18H15ClN6O

Molecular Weight

366.8 g/mol

IUPAC Name

7-(2-chlorophenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H15ClN6O/c1-11-15(17(26)24-14-8-4-5-9-20-14)16(12-6-2-3-7-13(12)19)25-18(23-11)21-10-22-25/h2-10,16H,1H3,(H,20,24,26)(H,21,22,23)

InChI Key

XODCTMQXVYWWLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=N4

Origin of Product

United States

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